N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at position 1 and a sulfanyl-acetamide moiety at position 2.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5OS/c20-12-1-5-14(6-2-12)25-17(27)10-28-19-16-9-24-26(18(16)22-11-23-19)15-7-3-13(21)4-8-15/h1-9,11H,10H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWBCCXPAQIUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its role in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C16H14ClN3OS
- Molecular Weight : 335.82 g/mol
- CAS Number : Not provided in the sources but can be identified through chemical databases.
The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenyl group and a sulfanyl acetamide moiety, which contributes to its biological activity.
Biological Activity Overview
N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide exhibits a range of biological activities:
-
Antitumor Activity :
- A study highlighted that derivatives of pyrazolo[3,4-d]pyrimidines showed significant antitumor activity against various cancer cell lines. The compound's structural features suggest potential efficacy against tumor growth through inhibition of specific pathways involved in cell proliferation and survival .
- Antimicrobial Properties :
- Inhibition of Enzymes :
The mechanisms underlying the biological activities of N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide can be summarized as follows:
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA structures, leading to disruption of replication processes.
- Enzyme Inhibition : The structural motifs present in this compound allow for effective binding to active sites of target enzymes, inhibiting their function.
- Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antitumor Screening : A series of pyrazolo[3,4-d]pyrimidine derivatives were screened by the National Cancer Institute (NCI) for antitumor activity. Notably, compounds similar to N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide exhibited broad-spectrum activity against multiple tumor cell lines with GI50 values indicating high potency .
- Antimicrobial Evaluation : In vitro studies demonstrated that compounds bearing the chlorophenyl and sulfanyl groups had moderate to strong activity against various bacterial strains, suggesting potential as new antimicrobial agents .
Data Table: Summary of Biological Activities
| Activity Type | Assessed Compound(s) | Result/Effect |
|---|---|---|
| Antitumor | Pyrazolo[3,4-d]pyrimidine derivatives | Significant cytotoxicity against cancer cell lines |
| Antimicrobial | Similar chlorophenyl derivatives | Moderate to strong activity against E. coli and S. aureus |
| Enzyme Inhibition | Acetylcholinesterase inhibitors | Effective inhibition observed |
Scientific Research Applications
Anticancer Activity
Research indicates that N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and modulating key signaling pathways.
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory activity by inhibiting microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the biosynthesis of pro-inflammatory mediators like PGE2. In vitro studies revealed an IC50 value of 3.4 µM for mPGES-1 inhibition, with in vivo studies confirming reduced PGE2 levels in treated animal models.
Neuroprotective Potential
Due to its interaction with AchE, this compound may possess neuroprotective effects. By modulating cholinergic signaling, it could potentially be beneficial in treating neurodegenerative diseases where cholinergic dysfunction is prominent.
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Efficacy | The compound inhibited cell growth in various cancer lines; mechanisms include apoptosis induction. |
| Inflammation Reduction | Effective inhibition of mPGES-1; reduced inflammatory markers in animal models. |
| Neuroprotection | Potential to enhance cholinergic activity; implications for Alzheimer's disease treatment. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Core Modifications
- N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (): Replaces the pyrazolo[3,4-d]pyrimidine core with a 4,6-diaminopyrimidine ring. Crystal structure analysis reveals planar geometry, favoring intermolecular interactions .
- Thieno[2,3-d]Pyrimidine Analog (): Substitutes the pyrazolo core with a thieno[2,3-d]pyrimidine system. The methyl and phenyl substituents at positions 2 and 6 add steric bulk, which may impact target binding .
Substituent Variations
- N-(4-Acetamidophenyl)-2-[(1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Sulfanyl]Acetamide (): Replaces the 4-chlorophenyl group with a phenyl ring and introduces an acetamidophenyl moiety.
- N-(3-Chlorophenyl) Analog (): Shifts the chlorine substituent from the para to meta position on the phenyl ring. This minor alteration could disrupt symmetry and influence crystal packing, as evidenced by differences in dihedral angles (para: 6.6°, meta: 4.1°) .
Functional Group Additions
- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide (): Incorporates a sulfonamide group and a fluoro-chromenyl moiety. The melting point (175–178°C) suggests higher thermal stability compared to simpler analogs .
- 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3,4-Difluorophenyl)Acetamide ():
Replaces the pyrazolo-pyrimidine core with a triazole ring. The triazole’s smaller size and additional nitrogen atoms may alter binding kinetics in enzyme inhibition studies .
Physical Properties
*Calculated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
